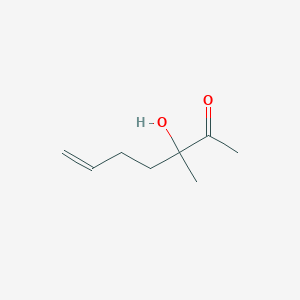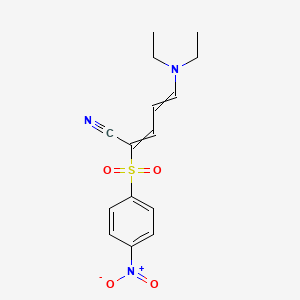
5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile is a complex organic compound that features a combination of functional groups, including a diethylamino group, a nitrobenzene sulfonyl group, and a penta-2,4-dienenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile typically involves multi-step organic reactions. The starting materials might include diethylamine, 4-nitrobenzenesulfonyl chloride, and penta-2,4-dienenitrile. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 5-(Diethylamino)-2-(4-aminobenzene-1-sulfonyl)penta-2,4-dienenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, or as a precursor for other complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Diethylamino)-2-(4-aminobenzene-1-sulfonyl)penta-2,4-dienenitrile
- 5-(Diethylamino)-2-(4-methylbenzene-1-sulfonyl)penta-2,4-dienenitrile
Uniqueness
The presence of the nitrobenzene sulfonyl group in 5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile makes it unique compared to its analogs
Propriétés
Numéro CAS |
137910-65-7 |
|---|---|
Formule moléculaire |
C15H17N3O4S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
5-(diethylamino)-2-(4-nitrophenyl)sulfonylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C15H17N3O4S/c1-3-17(4-2)11-5-6-15(12-16)23(21,22)14-9-7-13(8-10-14)18(19)20/h5-11H,3-4H2,1-2H3 |
Clé InChI |
SQMRUOYMQQUULL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C=CC=C(C#N)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


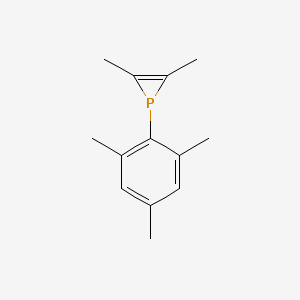
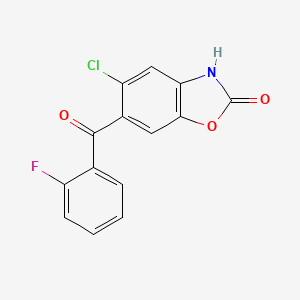

![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
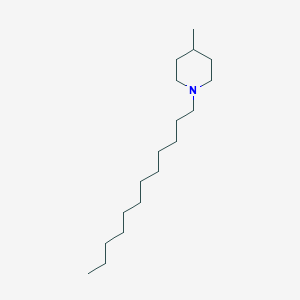

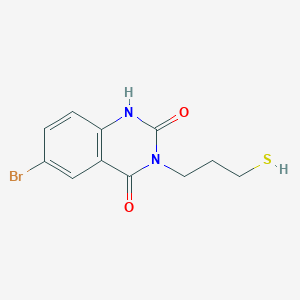
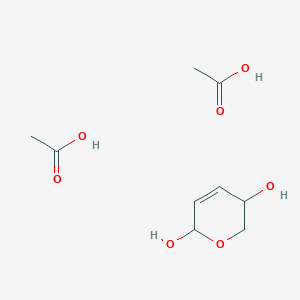
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)

![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
